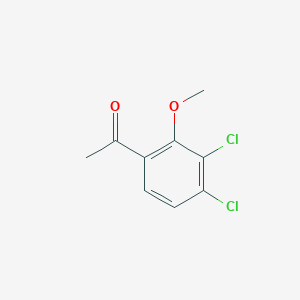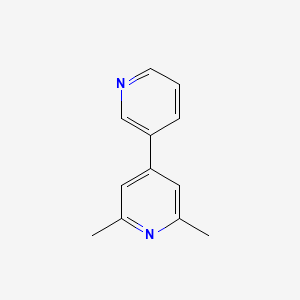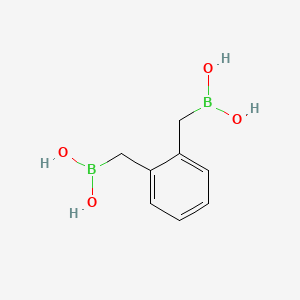
2'-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride is a chemical compound with a unique structure that includes a bipyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . The reaction conditions must be carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride include other bipyridine derivatives such as:
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 1-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine dihydrochloride
Uniqueness
What sets 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride apart is its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct biological and chemical properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C11H14Cl2N2 |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
2-chloro-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-14-6-2-3-10(8-14)9-4-5-13-11(12)7-9;/h3-5,7H,2,6,8H2,1H3;1H |
InChI-Schlüssel |
MEIQKDBFPAWDCY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC=C(C1)C2=CC(=NC=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




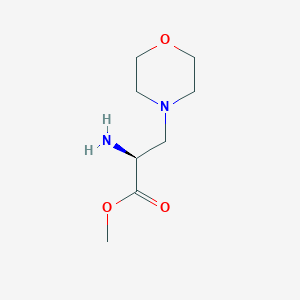

![9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]-](/img/structure/B13134922.png)

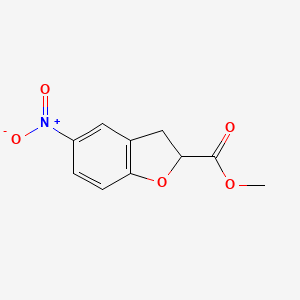

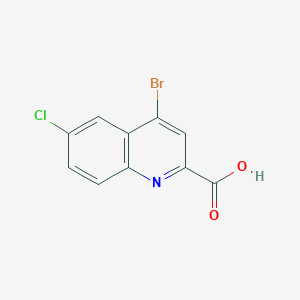
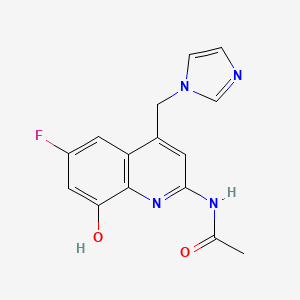
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
